ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiazole-4-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a benzamido group, and a sulfamoyl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiazole-4-carboxylate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method includes the following steps:
Formation of the Benzamido Intermediate: The reaction begins with the acylation of a suitable amine with a benzoyl chloride derivative to form the benzamido intermediate.
Introduction of the Sulfamoyl Group: The benzamido intermediate is then reacted with a sulfamoyl chloride derivative in the presence of a base to introduce the sulfamoyl group.
Formation of the Thiazole Ring: The final step involves the cyclization of the intermediate with a thiazole precursor under acidic or basic conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzamido or thiazole moieties using reagents like alkyl halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, amines, and other nucleophiles under various conditions, including reflux or room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The sulfamoyl group may inhibit certain enzymes by mimicking the natural substrate, while the thiazole ring can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Ethyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)thiazole-4-carboxylate can be compared with similar compounds such as:
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate: Lacks the methoxyethyl groups, which may affect its solubility and reactivity.
Ethyl 2-(4-(N,N-bis(2-hydroxyethyl)sulfamoyl)benzamido)thiazole-4-carboxylate: Contains hydroxyethyl groups instead of methoxyethyl, potentially altering its hydrogen bonding and biological activity.
The unique combination of functional groups in this compound makes it a valuable compound for various applications, distinguishing it from its analogs.
Properties
IUPAC Name |
ethyl 2-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O7S2/c1-4-29-18(24)16-13-30-19(20-16)21-17(23)14-5-7-15(8-6-14)31(25,26)22(9-11-27-2)10-12-28-3/h5-8,13H,4,9-12H2,1-3H3,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQZZIMMZHWVNMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CCOC)CCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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